molecular formula C17H10N2O3S B2669981 N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922879-11-6

N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2669981
CAS No.: 922879-11-6
M. Wt: 322.34
InChI Key: MNDDNYQQGMYEHN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and coumarin. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combined benzothiazole and coumarin structures, which confer distinct electronic and steric properties. This dual structure enhances its potential for diverse biological activities and applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c20-16(19-11-5-6-13-15(8-11)23-9-18-13)12-7-10-3-1-2-4-14(10)22-17(12)21/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDDNYQQGMYEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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